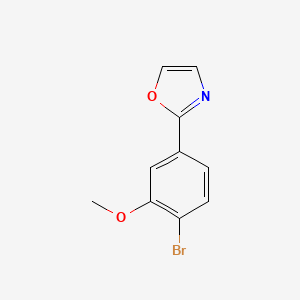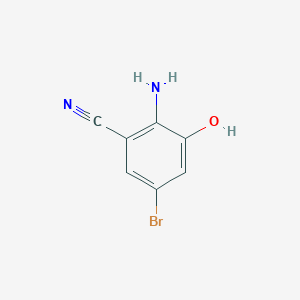
1-Ethyl-4-hydroxypyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-hydroxypyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-hydroxypyridin-2(1H)-one typically involves the reaction of ethylamine with 4-hydroxy-2-pyridone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-Ethyl-4-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 1-ethyl-4-pyridone.
Reduction: Formation of 1-ethyl-4-hydroxy-1,2-dihydropyridine.
Substitution: Formation of various substituted pyridones depending on the substituent used.
科学的研究の応用
1-Ethyl-4-hydroxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for treating neurological disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethyl-4-hydroxypyridin-2(1H)-one involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-pyridone: Lacks the ethyl group but shares the hydroxypyridone core structure.
1-Methyl-4-hydroxypyridin-2(1H)-one: Similar structure with a methyl group instead of an ethyl group.
1-Propyl-4-hydroxypyridin-2(1H)-one: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
1-Ethyl-4-hydroxypyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and ability to interact with biological membranes.
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
1-ethyl-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)5-7(8)10/h3-5,9H,2H2,1H3 |
InChIキー |
JXMREYFPXGFCLI-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=CC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


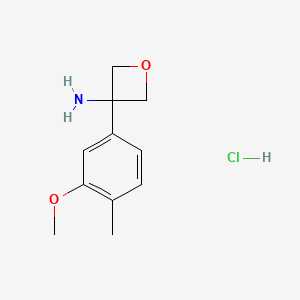

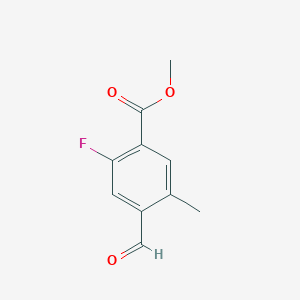
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)


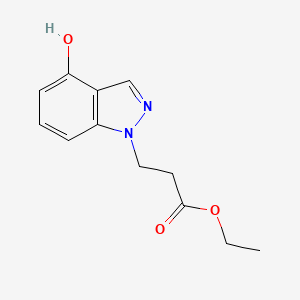


![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
